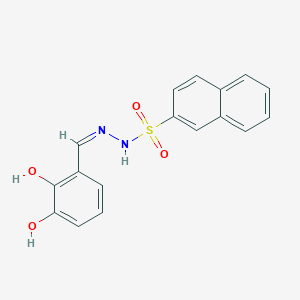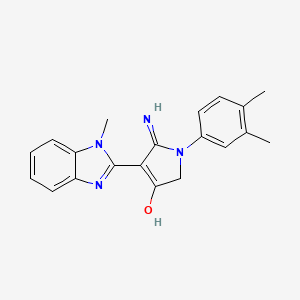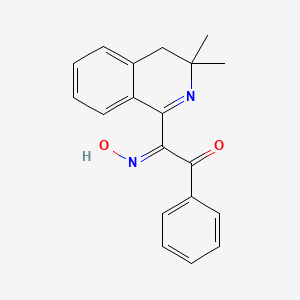
N'-(2,3-dihydroxybenzylidene)-2-naphthalenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,3-dihydroxybenzylidene)-2-naphthalenesulfonohydrazide, also known as DNNSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DNNSH is a hydrazone derivative that is synthesized by the condensation of 2-naphthalenesulfonohydrazide with 2,3-dihydroxybenzaldehyde.
科学的研究の応用
N'-(2,3-dihydroxybenzylidene)-2-naphthalenesulfonohydrazide has been studied extensively for its potential applications in various fields of scientific research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been used in the development of new drugs for the treatment of cancer, diabetes, and neurodegenerative diseases.
作用機序
The mechanism of action of N'-(2,3-dihydroxybenzylidene)-2-naphthalenesulfonohydrazide is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species (ROS). This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neurons and cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the advantages of using N'-(2,3-dihydroxybenzylidene)-2-naphthalenesulfonohydrazide in lab experiments is its ability to scavenge free radicals and inhibit the production of ROS. This makes it a useful tool for studying oxidative stress and its role in various diseases. However, one limitation of using this compound is its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N'-(2,3-dihydroxybenzylidene)-2-naphthalenesulfonohydrazide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective properties and may be able to prevent or slow the progression of these diseases. Another area of interest is its potential as a treatment for cancer. This compound has been shown to induce apoptosis in cancer cells and may be able to be used in combination with other anticancer drugs to improve their efficacy. Finally, the use of this compound in combination with other antioxidants and anti-inflammatory agents may be able to improve its therapeutic potential and reduce its potential toxicity.
合成法
The synthesis of N'-(2,3-dihydroxybenzylidene)-2-naphthalenesulfonohydrazide involves the condensation of 2-naphthalenesulfonohydrazide with 2,3-dihydroxybenzaldehyde. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then filtered, washed with ethanol, and recrystallized from ethanol to obtain pure this compound.
特性
IUPAC Name |
N-[(Z)-(2,3-dihydroxyphenyl)methylideneamino]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c20-16-7-3-6-14(17(16)21)11-18-19-24(22,23)15-9-8-12-4-1-2-5-13(12)10-15/h1-11,19-21H/b18-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBRHEKBSGQYKF-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN=CC3=C(C(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N/N=C\C3=C(C(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B6002172.png)
![3-{[2-(2-phenylethyl)-4-morpholinyl]methyl}phenol](/img/structure/B6002179.png)
![7-(2,3-dimethoxybenzyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002182.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B6002185.png)

![N-(2-fluorobenzyl)-3-[1-(6-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6002198.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6002206.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6002219.png)
![N-(4-iodophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6002237.png)

![2-[1-(1-isopropyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6002264.png)

![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B6002282.png)
![4-{[4-(1-pyrrolidinylcarbonyl)benzyl]sulfonyl}morpholine](/img/structure/B6002305.png)
